molecular formula C22H17N5O B283062 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide

1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide

Número de catálogo B283062
Peso molecular: 367.4 g/mol
Clave InChI: IHNAZBJJGJWHIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide, also known as TBCA, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. TBCA is a benzimidazole derivative that has been shown to exhibit potent anti-inflammatory and anti-cancer properties.

Mecanismo De Acción

1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of GSK-3β and COX-2, respectively. Inhibition of GSK-3β by 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells. Inhibition of COX-2 by 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide leads to the reduction of inflammatory mediators such as prostaglandins, which reduces inflammation.
Biochemical and Physiological Effects
1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide has been shown to exhibit potent anti-cancer and anti-inflammatory effects in various animal models. Inhibition of GSK-3β by 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while inhibition of COX-2 by 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide has been shown to reduce inflammation in various animal models of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its relatively low toxicity. However, the limitations of using 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Direcciones Futuras

For research on 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide include the development of more efficient synthesis methods, the optimization of its anti-cancer and anti-inflammatory properties, and the investigation of its potential applications in other fields such as neurodegenerative diseases and metabolic disorders. Additionally, the development of 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide analogs with improved pharmacological properties may lead to the development of more effective anti-cancer and anti-inflammatory drugs.

Métodos De Síntesis

The synthesis of 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide involves the reaction of 4-(3-methylphenyl)-1H-1,2,3-triazole with 4-fluoro-2-nitroaniline in the presence of a palladium catalyst. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide.

Aplicaciones Científicas De Investigación

1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide has been the subject of extensive research due to its potential applications in various fields. In the field of cancer research, 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide has been shown to exhibit potent anti-cancer properties by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of many signaling pathways that are involved in the development and progression of cancer. Inhibition of GSK-3β by 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In the field of inflammation research, 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide has been shown to exhibit potent anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 by 1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide has been shown to reduce inflammation in various animal models of inflammation.

Propiedades

Fórmula molecular

C22H17N5O

Peso molecular

367.4 g/mol

Nombre IUPAC

3-(3-methylphenyl)-N-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole-1-carboxamide

InChI

InChI=1S/C22H17N5O/c1-15-8-7-11-17(14-15)27-22-24-18-12-5-6-13-19(18)26(22)20(25-27)21(28)23-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,28)

Clave InChI

IHNAZBJJGJWHIB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C3=NC4=CC=CC=C4N3C(=N2)C(=O)NC5=CC=CC=C5

SMILES canónico

CC1=CC(=CC=C1)N2C3=NC4=CC=CC=C4N3C(=N2)C(=O)NC5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.